Morpholin-4-yl(quinolin-6-yl)methanone
Description
Morpholin-4-yl(quinolin-6-yl)methanone is a heterocyclic compound featuring a morpholine ring conjugated to a quinoline moiety via a ketone bridge. The molecular formula is C₁₅H₁₄N₂O₂, with a calculated molecular weight of 262.29 g/mol. This structure combines the electron-rich morpholine ring, known for enhancing solubility and bioavailability, with the planar aromatic quinoline system, which is frequently utilized in medicinal chemistry for its interaction with biological targets such as kinases and DNA .
The morpholine moiety in this compound may further modulate pharmacokinetic properties, such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
morpholin-4-yl(quinolin-6-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-6-8-18-9-7-16)12-3-4-13-11(10-12)2-1-5-15-13/h1-5,10H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGJVESBFMSENG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of morpholin-4-yl(quinolin-6-yl)methanone typically involves the reaction of quinoline derivatives with morpholine under specific conditions. One common method involves the use of quinoline-6-carboxylic acid as a starting material, which is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Morpholin-4-yl(quinolin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline-6-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline or morpholine derivatives.
Substitution: Formation of substituted quinoline or morpholine derivatives.
Scientific Research Applications
Chemistry: Morpholin-4-yl(quinolin-6-yl)methanone is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules for research and development .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also employed in the development of probes for imaging and diagnostic purposes .
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its ability to interact with specific receptors or enzymes. This compound may serve as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain products, such as coatings and polymers .
Mechanism of Action
The mechanism of action of morpholin-4-yl(quinolin-6-yl)methanone involves its interaction with specific molecular targets. The quinoline moiety can bind to certain receptors or enzymes, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Heterocyclic Substitutions
- Thiomorpholine vs.
- Quinoline vs. Benzoxadiazole: CX717 (2,1,3-benzoxadiazol-5-yl(morpholin-4-yl)methanone) replaces quinoline with a benzoxadiazole ring, shifting activity toward CNS modulation (e.g., ampakine effects) rather than anticancer applications .
Halogen and Bulky Substituents
- Bromine Addition: The brominated analog 6-bromo-2-(3-methylphenyl)quinolin-4-ylmethanone exhibits a higher molecular weight (423.31 g/mol) and likely improved DNA intercalation or kinase inhibition due to bromine’s electronegativity and steric effects .
- Cyclopropane Integration : Cyclopropane-containing analogs (e.g., 15db in ) demonstrate synthetic challenges, such as diastereomer separation (dr 20:1), but may confer conformational rigidity for selective target binding .
Physicochemical and Pharmacokinetic Profiles
- Solubility: Morpholine derivatives generally exhibit improved aqueous solubility compared to non-heterocyclic analogs. Thiomorpholine’s sulfur atom further enhances lipid solubility .
- Metabolic Stability: The quinoline-morpholine scaffold resists rapid hepatic degradation, as evidenced by analogs like CX717 with prolonged CNS activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
